2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one
Beschreibung
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms at positions 2 and 5. The p-tolyl group (a para-methyl-substituted phenyl ring) is attached to the 2-position of the diazaspiro core. This compound is primarily utilized in pharmaceutical research, particularly in the development of ligands for biological targets such as sigma receptors and osteoclast inhibitors . Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol (calculated). The compound is typically stored at room temperature and is available in research-grade purity (≥95%) for preclinical studies .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-2,7-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-2-4-12(5-3-11)16-10-14(8-13(16)17)6-7-15-9-14/h2-5,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCOBGNRSKWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3(CCNC3)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. The reaction proceeds at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific mechanical or optical properties
Wirkmechanismus
The mechanism by which 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural versatility of the 2,7-diazaspiro[4.4]nonan-3-one scaffold allows for diverse substitutions, leading to variations in physicochemical properties, biological activity, and synthetic accessibility. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one and Analogues
Key Findings
Substituent Effects on Solubility: The hydrochloride salt derivatives (e.g., 1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride) exhibit superior aqueous solubility compared to neutral analogs like 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one . Polar groups (e.g., carboxylic acid in LJ) further enhance solubility but may reduce membrane permeability .
Biological Activity: Halogenated derivatives (e.g., E226) show enhanced inhibitory activity against osteoclasts, likely due to hydrophobic interactions with target proteins .
Synthetic Accessibility :
- LJ was synthesized in 92% yield, indicating efficient routes for carboxyphenyl-substituted spirocycles .
- Reductive amination is a common method for introducing alkyl/aryl groups to the diazaspiro core .
Structural Diversity :
- Replacement of nitrogen with oxygen (1-oxa analog) or sulfur (LJ) alters the electron density and hydrogen-bonding capacity, impacting target selectivity .
Biologische Aktivität
2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of osteoclast inhibition and cancer treatment. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one consists of a diazaspiro framework that is modified with a p-tolyl group. Its molecular formula is , with a molecular weight of approximately 317.4 g/mol. The compound's structure contributes to its interaction with biological targets, making it a subject of various studies.
Osteoclast Inhibition
Research has demonstrated that derivatives of diazaspiro compounds, including 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one, exhibit significant inhibitory effects on osteoclast activity. A study by Mounier et al. (2020) investigated the impact of these compounds on mouse and human osteoclasts and found that they effectively inhibited bone resorption without adversely affecting bone formation. This characteristic makes them promising candidates for the development of anti-osteoporotic drugs.
Key Findings:
- Inhibition Mechanism: The compound inhibits the activation of Rac proteins involved in osteoclast adhesion to bone surfaces.
- Experimental Results: In vitro assays showed an IC50 value indicating effective inhibition at low concentrations (e.g., 10 µM) .
| Compound | IC50 (µM) | Target |
|---|---|---|
| E197 | 10 | Osteoclasts |
| E73 | 5 | DOCK5 (Rac activation) |
Cancer Treatment
Another area of interest is the potential application of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one in cancer therapy. Recent studies have focused on its ability to inhibit mutant KRAS proteins, which are implicated in various cancers.
Case Study:
A study published in October 2022 highlighted the development of derivatives based on diazaspiro structures that effectively bind to mutant KRAS G12C proteins. These compounds demonstrated promising antitumor effects in xenograft models, showcasing their therapeutic potential against solid tumors .
Key Findings:
- Binding Affinity: The diazaspiro moiety binds effectively within the switch-II pocket of KRAS G12C.
- In Vivo Efficacy: The lead compound exhibited dose-dependent tumor growth inhibition in animal models.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of 2-(p-Tolyl)-2,7-diazaspiro[4.4]nonan-3-one and its derivatives:
| Study | Biological Activity | Findings |
|---|---|---|
| Mounier et al. (2020) | Osteoclast Inhibition | Effective at inhibiting bone resorption without affecting formation |
| October 2022 Study | Cancer Treatment | Potent inhibitors against KRAS G12C with significant antitumor effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
